Ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Description

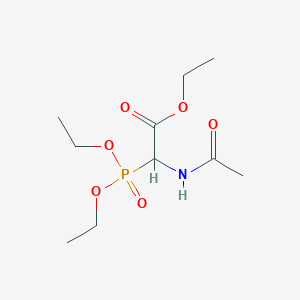

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is a phosphonated glycine derivative characterized by a central acetamidoacetate backbone substituted with a diethyl phosphono group.

The compound’s synthesis typically involves Wittig-Horner reactions or phosphorylation strategies in weakly hydrated media, as demonstrated in studies using ethyl (diethyl phosphono)acetate as a precursor . Its applications span organic synthesis, catalysis (e.g., photocatalysis for wastewater treatment), and enzyme inhibition, owing to its tunable electronic and steric properties.

Properties

Molecular Formula |

C10H20NO6P |

|---|---|

Molecular Weight |

281.24 g/mol |

IUPAC Name |

ethyl 2-acetamido-2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C10H20NO6P/c1-5-15-10(13)9(11-8(4)12)18(14,16-6-2)17-7-3/h9H,5-7H2,1-4H3,(H,11,12) |

InChI Key |

NGYQCNJIUGBWQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(NC(=O)C)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphonoacetate with acetamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rate and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Oxidation: Phosphonic acids

Reduction: Phosphine derivatives

Substitution: Substituted acetamido derivatives

Scientific Research Applications

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate moiety, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Photocatalysis: Diethyl phosphono groups outperform dibenzyl analogues due to optimal electron-withdrawing effects and interfacial reactivity .

- Enzyme Inhibition : Carboxy esters in phosphonates are superior to diethyl esters in blocking 2-oxoglutarate dehydrogenase, highlighting the role of substituent polarity .

- Environmental Impact: this compound-based copolymers are eco-friendly, reusable catalysts for wastewater treatment .

Biological Activity

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has been the subject of various studies due to its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group, which contributes to its stability and reactivity. The compound can be synthesized through the Arbuzov reaction, where diethyl phosphite reacts with ethyl bromoacetate under controlled conditions. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis and medicinal applications.

The biological activity of this compound primarily arises from its ability to interact with enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to modulate enzyme activity and influence metabolic pathways. This interaction is particularly significant in the development of biochemical probes for drug discovery and therapeutic applications .

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator of specific enzymes. Its ability to mimic phosphate groups positions it as a potential inhibitor for enzymes involved in metabolic processes. For example, studies have shown its efficacy in inhibiting carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems .

Case Studies

- Inhibition of Carbonic Anhydrase : this compound has been evaluated for its binding affinity to carbonic anhydrase-IX (CA-IX), a target in cancer therapy. The compound demonstrated significant inhibitory effects, suggesting its potential as a molecular imaging probe for tumor detection .

- Pharmaceutical Synthesis : The compound serves as an intermediate in synthesizing pharmaceuticals targeting various metabolic pathways. Its reactivity allows for the development of novel therapeutic agents that can selectively inhibit or activate specific biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Stability |

|---|---|---|

| This compound | Inhibitor of carbonic anhydrase; enzyme modulator | High |

| Triethyl phosphonoacetate | Limited enzyme interaction; used mainly as a reagent | Moderate |

| Diethyl ethoxycarbonylmethylphosphonate | Broad reactivity; less focused on biological targets | Moderate |

This compound stands out due to its acetamido group, enhancing specificity and reactivity compared to other organophosphorus compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.